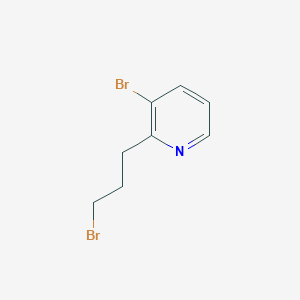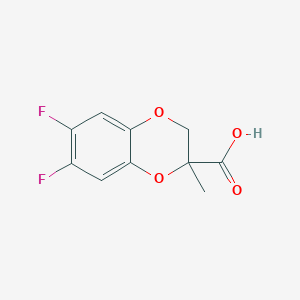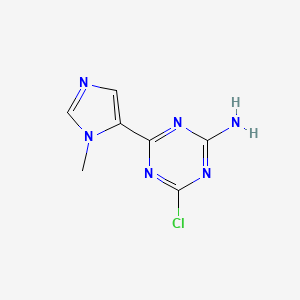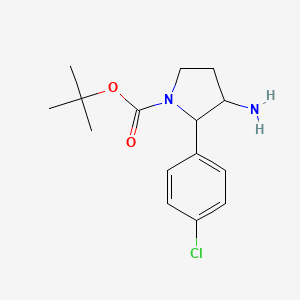![molecular formula C9H19NO3 B13184159 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is a compound with a unique structure that includes an amino group, a pentanoic acid backbone, and a propan-2-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopentanoic acid with propan-2-yloxy methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis can be conducted at ambient temperature and pressure, reducing the need for extreme conditions and minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The propan-2-yloxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic acid: A simpler analog without the propan-2-yloxy group.
Valine: An amino acid with a similar backbone but different substituents.
Uniqueness
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
5-amino-3-(propan-2-yloxymethyl)pentanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-7(2)13-6-8(3-4-10)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
Clave InChI |
ATGZAWRANAIUNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(CCN)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)



![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)

![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
